molecular formula C22H31NO4S B560438 1-ethylsulfinyl-N-[(4-hex-5-ynoxyphenyl)methyl]-N-(5-oxohexyl)formamide CAS No. 1266573-85-6

1-ethylsulfinyl-N-[(4-hex-5-ynoxyphenyl)methyl]-N-(5-oxohexyl)formamide

Cat. No. B560438
M. Wt: 405.553
InChI Key: AXDYDFJBKQJLCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Inducer of KEAP1/NRF2/ARE pathway;  High Quality Biochemicals for Research Uses

Scientific Research Applications

Preferential Solvation in Binary Solvent Mixtures

  • Study Focus : Investigation of ET polarity values of certain compounds in mixed-solvent systems, analyzing solute-solvent and solvent-solvent interactions. This research is relevant for understanding the solvation behavior in various chemical environments.

Rate Acceleration in Polar Solvents

  • Study Focus : Acceleration of the Baylis-Hillman reaction in polar solvents like water and formamide, with implications for synthetic organic chemistry.

Capillary Electrochromatography

  • Study Focus : Development of macroporous polymeric matrixes for use as stationary phases in capillary electrochromatography, with potential applications in analytical chemistry.

Synthesis of N-Formamides

  • Study Focus : Synthesis of N-(1-Arylsulfonyl-1-alkenyl) formamides and their conversion into carboxylic acids, which is significant in the field of organic synthesis and pharmaceuticals.
    • Reference : (Schöllkopf, Schröder, & Blume, 1973).

Cyclization Reactions

Configurational Isomerism

properties

CAS RN

1266573-85-6

Product Name

1-ethylsulfinyl-N-[(4-hex-5-ynoxyphenyl)methyl]-N-(5-oxohexyl)formamide

Molecular Formula

C22H31NO4S

Molecular Weight

405.553

IUPAC Name

1-ethylsulfinyl-N-[(4-hex-5-ynoxyphenyl)methyl]-N-(5-oxohexyl)formamide

InChI

InChI=1S/C22H31NO4S/c1-4-6-7-10-17-27-21-14-12-20(13-15-21)18-23(22(25)28(26)5-2)16-9-8-11-19(3)24/h1,12-15H,5-11,16-18H2,2-3H3

InChI Key

AXDYDFJBKQJLCU-UHFFFAOYSA-N

SMILES

CCS(=O)C(=O)N(CCCCC(=O)C)CC1=CC=C(C=C1)OCCCCC#C

synonyms

N-(4-Hex-5-ynyloxy-benzyl)-N-(5-oxo-hexyl)-ethanesulfinylformamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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